N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide
Description
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzimidazole ring fused with a phenyl ring and a chlorobenzamide moiety.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-15-9-3-1-7-13(15)20(25)24-16-10-4-2-8-14(16)19-22-17-11-5-6-12-18(17)23-19/h1-12H,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOLGZUQWDJPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide typically involves the condensation of 2-aminobenzimidazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chlorobenzamide moiety can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzimidazole ring can undergo oxidation to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used to study the interaction of benzimidazole derivatives with biological targets such as enzymes and receptors.
Material Science:
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. The compound can also interact with DNA, leading to the disruption of cellular processes and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide
- 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile
Uniqueness
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide is unique due to the presence of both a benzimidazole ring and a chlorobenzamide moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and a wide range of biological activities .
Biological Activity
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzodiazole moiety, which is known for its diverse biological activities. The chemical structure can be represented as follows:
- Molecular Formula : C14H10ClN3O
- Molecular Weight : 273.70 g/mol
This compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential against α-glycosidase, which is crucial in carbohydrate metabolism.
- Receptor Interaction : The compound's structural features enable it to bind effectively to specific receptors, potentially influencing neurotransmitter activity. Its interaction with GABA receptors has been highlighted in related compounds, indicating a possible anxiolytic effect .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of benzodiazole derivatives, including this compound. The compound has shown promising activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of benzodiazole derivatives has been extensively studied. This compound has demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.5 |
| MCF-7 (breast cancer) | 12.0 |
| A549 (lung cancer) | 20.0 |
These findings indicate that the compound could be a valuable candidate in the search for new anticancer therapies.
Case Study 1: Antiviral Activity
A study investigated the antiviral effects of benzodiazole derivatives against the Zika virus. This compound was included in the screening process and exhibited moderate antiviral activity with an EC50 value of 25 µM. This activity highlights its potential as a therapeutic agent in viral infections .
Case Study 2: Larvicidal Activity
Another research focused on the larvicidal properties of related benzodiazole compounds against Aedes aegypti larvae, which are vectors for dengue and Zika viruses. Although this specific compound was not tested directly, related compounds showed LC50 values below 30 µM, suggesting that similar structures may possess significant insecticidal properties .
Q & A
Q. What are the established synthetic routes for N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide, and what key reaction parameters influence yield and purity?
- Methodological Answer: Synthesis typically involves coupling benzimidazole precursors with chlorobenzamide derivatives under reflux conditions. For example, benzimidazole intermediates can be reacted with 2-chlorobenzoyl chloride in anhydrous solvents (e.g., DMF or THF) using coupling agents like DCC (dicyclohexylcarbidimide). Key parameters include reaction time (2–4 hours), temperature (80–100°C), and stoichiometric ratios of precursors. Purification often involves recrystallization from methanol or column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). X-ray crystallography, as used for analogous compounds, resolves absolute stereochemistry .
Q. How can researchers design in vitro assays to evaluate the biological activity of this benzamide derivative, particularly for anti-inflammatory or antimicrobial applications?
- Methodological Answer: For anti-inflammatory activity, measure inhibition of cyclooxygenase (COX-2) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages. For antimicrobial screening, use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Ensure proper controls (e.g., DMSO vehicle) and validate results with dose-response curves (IC₅₀/EC₅₀ calculations) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for structurally analogous benzimidazole-benzamide hybrids?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). To resolve, standardize protocols across labs (e.g., ATCC cell lines, identical media). Compare potency under matched pharmacokinetic conditions (e.g., logP, plasma protein binding). Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) and structural analogs with defined substituent modifications .
Q. How should researchers optimize reaction conditions when encountering low yields during the coupling of benzimidazole and chlorobenzamide precursors?
- Methodological Answer: Low yields often stem from steric hindrance or poor nucleophilicity. Optimize by:
Q. What computational chemistry approaches are suitable for predicting the binding affinity of this compound with potential protein targets?
- Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger) to model interactions with targets like kinase domains or GPCRs. Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Quantitative Structure-Activity Relationship (QSAR) models can correlate substituent effects (e.g., Cl position) with activity trends .
Q. How does the position and nature of substituents on the benzamide moiety affect the compound's physicochemical properties and bioactivity?
- Methodological Answer: Substituents at the ortho position (e.g., Cl) increase steric bulk, potentially reducing solubility but enhancing target selectivity. Para-electron-withdrawing groups (e.g., -NO₂) may improve metabolic stability but reduce cell permeability. LogP calculations and Hansen solubility parameters guide solvent selection for formulation .
Q. What methodologies are recommended for analyzing and reconciling discrepancies in crystallographic data versus solution-phase structural predictions?
- Methodological Answer: Compare X-ray crystal structures (rigid conformation) with solution-phase NMR (e.g., NOESY for proximity analysis). If discrepancies exist (e.g., rotational isomerism), use variable-temperature NMR to study dynamic behavior. Density Functional Theory (DFT) can model preferred conformers in solution .
Q. How can researchers address challenges in achieving adequate aqueous solubility for biological testing of this hydrophobic compound?
Q. What orthogonal validation methods should be employed when novel biological activities are observed in high-throughput screening campaigns?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
